molecular formula C3H5BrN2S B13883743 Aminothiazole hydrobromide

Aminothiazole hydrobromide

Cat. No.: B13883743
M. Wt: 181.06 g/mol
InChI Key: ZXRFOUZBIPGLLS-UHFFFAOYSA-N
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Description

Aminothiazole hydrobromide is a compound that belongs to the class of heterocyclic organic compounds containing both sulfur and nitrogen atoms within a five-membered ring. The aminothiazole moiety is a versatile building block in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminothiazole hydrobromide can be synthesized through various methods. One common approach involves the reaction of aldehydes, ketones, or β-keto esters with thiourea in the presence of aqueous hydrobromic acid and hydrogen peroxide as a bromine source. This method is environmentally friendly and uses water as a solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the Hantzsch synthesis, which includes the reaction of α-halocarbonyl compounds with thiourea. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Aminothiazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminothiazole hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminothiazole hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can act as an antimicrobial agent by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler analog without the amino group.

    2-Aminothiazole: The parent compound without the hydrobromide salt.

    Thiazolidine: A reduced form of thiazole.

Uniqueness

Aminothiazole hydrobromide is unique due to its combination of the aminothiazole moiety with the hydrobromide salt, which enhances its solubility and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C3H5BrN2S

Molecular Weight

181.06 g/mol

IUPAC Name

1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C3H4N2S.BrH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H

InChI Key

ZXRFOUZBIPGLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N.Br

Origin of Product

United States

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